5,10-methylene-THF
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Overview
Description
5,10-Methylene-tetrahydrofolate is a cofactor involved in several biochemical reactions. It exists in nature as the diastereoisomer [6R]-5,10-methylene-tetrahydrofolate. As an intermediate in one-carbon metabolism, it converts to 5-methyltetrahydrofolate, 5-formyltetrahydrofolate, and methenyltetrahydrofolate .
Preparation Methods
5,10-Methylene-tetrahydrofolate is mainly produced by the reaction of tetrahydrofolate with serine, catalyzed by the enzyme serine hydroxymethyltransferase . This reaction is essential for the biosynthesis of thymidine and is the C1-donor in reactions catalyzed by thymidylate synthase and thymidylate synthase (FAD) .
Chemical Reactions Analysis
5,10-Methylene-tetrahydrofolate undergoes various types of reactions, including:
Oxidation: It can be oxidized to 5,10-methenyltetrahydrofolate.
Reduction: It can be reduced to 5-methyltetrahydrofolate.
Common reagents and conditions used in these reactions include enzymes such as methylenetetrahydrofolate reductase and serine hydroxymethyltransferase . Major products formed from these reactions include 5-methyltetrahydrofolate, 5-formyltetrahydrofolate, and methenyltetrahydrofolate .
Scientific Research Applications
5,10-Methylene-tetrahydrofolate has numerous scientific research applications:
Chemistry: It is used as a cofactor in various biochemical reactions.
Industry: It is used in the production of folate supplements and in the detoxification of formaldehyde.
Mechanism of Action
5,10-Methylene-tetrahydrofolate exerts its effects by acting as a one-carbon donor in various biochemical reactions. It is a substrate for the enzyme methylenetetrahydrofolate reductase, which converts it to 5-methyltetrahydrofolate . It also acts as a cofactor for thymidylate synthase, which is necessary for the biosynthesis of thymidine .
Comparison with Similar Compounds
5,10-Methylene-tetrahydrofolate can be compared with other similar compounds such as:
5-Methyltetrahydrofolate: It is the reduced form of 5,10-methylene-tetrahydrofolate and is used in the synthesis of methionine.
5-Formyltetrahydrofolate: It is another derivative of tetrahydrofolate and is used in the synthesis of purines.
Methenyltetrahydrofolate: It is an oxidized form of 5,10-methylene-tetrahydrofolate and is involved in the synthesis of purines.
The uniqueness of 5,10-methylene-tetrahydrofolate lies in its role as an intermediate in one-carbon metabolism and its ability to convert to various other forms of tetrahydrofolate .
Properties
IUPAC Name |
2-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNUQALWYRSVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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